6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile
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Overview
Description
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features both oxazole and nitrile functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the cyanomethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ortho-aminophenol with a suitable nitrile can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile groups can participate in coordination with metal ions or act as electrophilic sites for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the cyanomethyl and carbonitrile groups, making it less versatile in certain reactions.
Oxazole: Similar ring structure but without the benzene fusion, leading to different chemical properties.
Benzimidazole: Contains nitrogen in place of oxygen in the ring, resulting in different reactivity and applications.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is unique due to the combination of the oxazole ring with cyanomethyl and carbonitrile groups
Properties
Molecular Formula |
C10H5N3O |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
6-(cyanomethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3H2 |
InChI Key |
DHHXOWYECBLWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C#N |
Origin of Product |
United States |
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